7-(3-chloro-4-methylphenyl)-5-phenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
7-(3-chloro-4-methylphenyl)-5-phenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound belonging to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-chloro-4-methylphenyl)-5-phenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 2,4-dichloro-5-nitropyrimidine with 1-pyrrolidinecarboxaldehyde to yield the desired compound. The reaction conditions typically include the use of solvents such as ethanol or toluene and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
7-(3-chloro-4-methylphenyl)-5-phenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of catalysts like iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
7-(3-chloro-4-methylphenyl)-5-phenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, which could be useful in cancer treatment.
Biological Research: The compound is used to investigate protein kinase pathways and their role in cellular processes.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules, particularly in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 7-(3-chloro-4-methylphenyl)-5-phenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with protein kinases. The compound acts as a competitive inhibitor by binding to the ATP-binding site of these enzymes, preventing the transfer of phosphate groups to target proteins and thereby inhibiting their activity. This inhibition can lead to altered cell cycle progression and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares a similar pyrrolo[2,3-d]pyrimidine core but lacks the additional substituents.
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a different core structure but similar biological activity.
Uniqueness
7-(3-chloro-4-methylphenyl)-5-phenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to inhibit protein kinases selectively makes it a valuable compound in drug development and cancer research .
Properties
Molecular Formula |
C22H21ClN4 |
---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
7-(3-chloro-4-methylphenyl)-5-phenyl-N-propylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H21ClN4/c1-3-11-24-21-20-18(16-7-5-4-6-8-16)13-27(22(20)26-14-25-21)17-10-9-15(2)19(23)12-17/h4-10,12-14H,3,11H2,1-2H3,(H,24,25,26) |
InChI Key |
VRCMNAXOGAZQBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C2C(=CN(C2=NC=N1)C3=CC(=C(C=C3)C)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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